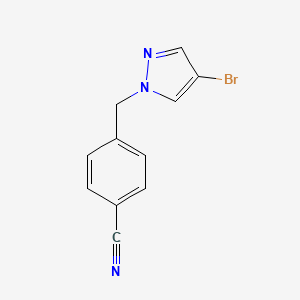

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSYAJZBCLXXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Replacement of benzonitrile with acetonitrile (as in (4-Bromo-1H-pyrazol-1-yl)acetonitrile) reduces steric hindrance, favoring nucleophilic reactions . Sulfonamide derivatives (e.g., compound 17 in ) exhibit improved solubility and bioavailability, making them suitable for biological applications .

Synthetic Routes:

- Alkylation of 4-(bromomethyl)benzonitrile with substituted pyrazoles is a common strategy .

- Yields range from 80% to 96%, with trifluoromethyl and nitro groups requiring optimized conditions (e.g., cesium carbonate in acetonitrile) .

Biological Activity:

- Nitro and trifluoromethyl groups (e.g., compound 64 in ) enhance binding affinity to biological targets like GLUT1 .

- Sulfonamide derivatives () show broad-spectrum antifungal activity due to hydrogen-bonding interactions with microbial enzymes .

Physicochemical Properties

- Solubility:

- Benzonitrile derivatives are generally lipophilic, whereas sulfonamide analogues exhibit higher aqueous solubility .

Biological Activity

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, including pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Inhibition of Liver Alcohol Dehydrogenase : This compound has been identified as a potential inhibitor of liver alcohol dehydrogenase (ADH), which plays a crucial role in alcohol metabolism. By binding to the active site of ADH, it prevents the enzyme from catalyzing its normal reactions, thereby altering alcohol metabolism at the cellular level.

- Modulation of Acetylcholinesterase Activity : Research indicates that this compound may influence acetylcholinesterase activity, suggesting potential neuroprotective properties. This modulation can affect neurotransmitter levels, thereby impacting neuronal signaling pathways.

The compound exhibits several important biochemical properties:

- Cellular Effects : It influences various cellular processes, including gene expression and metabolic pathways. The modulation of these processes can lead to significant changes in cell function and viability.

- Chemical Reactivity : this compound can undergo nucleophilic substitution reactions, oxidation, and reduction, allowing for further chemical transformations that can enhance its biological activity.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 75 µM |

| Escherichia coli | 50 µM |

| Streptococcus agalactiae | 75 µM |

This broad-spectrum activity suggests its potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

Research indicates that the compound may possess anticancer properties. Preliminary studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oncogene expression and tumor suppressor gene activation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Activity Study : A study conducted on various gram-positive bacteria demonstrated significant bactericidal effects. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent for resistant infections .

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its application in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology :

- N-Alkylation : React 4-bromo-1H-pyrazole derivatives with 4-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃ in DMF or THF) to facilitate nucleophilic substitution. Monitor reaction progress via TLC or LC-MS .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular synthesis. For example, react 4-(azidomethyl)benzonitrile with brominated alkynes, optimizing catalyst loading (e.g., [(NHC)CuCl]) and solvent polarity (THF/H₂O mixtures) to improve yields .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate pure product. Confirm purity via melting point analysis and NMR .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H/13C NMR : Identify key signals:

- Aromatic protons (δ 7.4–8.1 ppm for benzonitrile and pyrazole rings).

- Methylene bridge (–CH₂–, δ ~5.3 ppm, singlet).

- Nitrile group (C≡N, no proton signal; confirm via 13C NMR at δ ~110–120 ppm) .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on resolving disorder in the pyrazole ring or benzonitrile group. Validate hydrogen bonding (e.g., N–H···N interactions) to confirm packing stability .

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion artifacts. Aim for R-factor < 0.05 and data-to-parameter ratio > 12 .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

- Case Study : If NMR suggests a planar pyrazole ring but SCXRD indicates slight puckering:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries.

- Analyze temperature-dependent NMR to probe dynamic effects (e.g., ring flipping) .

Q. What strategies mitigate byproduct formation during N-alkylation of 4-bromo-1H-pyrazole?

- Byproduct Source : Competing O-alkylation or di-substitution.

- Optimization :

- Use bulky bases (e.g., DBU) to suppress O-alkylation.

- Control stoichiometry (1:1 ratio of pyrazole to 4-(bromomethyl)benzonitrile) and monitor reaction time to prevent over-alkylation .

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

- Hydrogen Bonding : SCXRD data (e.g., C–H···N or N–H···N bonds) can predict solubility in polar solvents (e.g., DMSO) or stability in crystalline form .

- π-π Stacking : Analyze aromatic ring interactions (e.g., between benzonitrile and pyrazole moieties) via Hirshfeld surface analysis to explain melting point variations (e.g., 189–235°C in analogs) .

Q. What catalytic systems enhance coupling reactions involving the bromopyrazole moiety?

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in toluene to replace bromide with amines .

- Suzuki-Miyaura Coupling : Optimize conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to cross-couple with boronic acids, expanding functionalization .

- Troubleshooting : Monitor catalyst decomposition via ICP-MS and adjust ligand ratios (e.g., 1:2 Pd:ligand) to improve turnover .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.